(2-Phenylmorpholino)(4-propylphenyl)methanone

Description

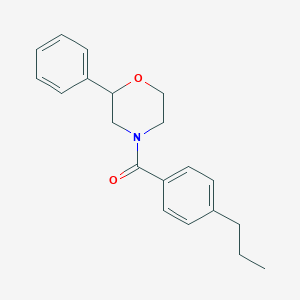

(2-Phenylmorpholino)(4-propylphenyl)methanone is a ketone derivative featuring a morpholino ring substituted with a phenyl group at the 2-position and a 4-propylphenyl group at the carbonyl carbon.

Properties

IUPAC Name |

(2-phenylmorpholin-4-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-2-6-16-9-11-18(12-10-16)20(22)21-13-14-23-19(15-21)17-7-4-3-5-8-17/h3-5,7-12,19H,2,6,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKDYBSSXISGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylmorpholino)(4-propylphenyl)methanone typically involves the reaction of 2-phenylmorpholine with 4-propylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylmorpholino)(4-propylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon

Major Products Formed

Scientific Research Applications

(2-Phenylmorpholino)(4-propylphenyl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (2-Phenylmorpholino)(4-propylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes. For example, it has been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a crucial role in cell death and inflammation pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

- Structure: Contains a cyclopropane ring and phenoxy group instead of the 4-propylphenyl substituent.

- Synthesis : Prepared via oxidation and column chromatography (53% yield, dr 20:1 diastereomers).

- Physical State: Colorless oil (Rf = 0.32 in hexanes/EtOAc 4:1), contrasting with crystalline morpholino ketones (e.g., ).

- Key Difference : The cyclopropane ring introduces strain and may reduce thermal stability compared to the linear propyl chain in the target compound.

(4-Hydroxyphenyl)(morpholino)methanone

- Structure : Substituted with a hydroxyl group instead of 4-propylphenyl.

- Properties : Lower molecular weight (207.23 g/mol vs. ~317 g/mol estimated for the target compound).

- Solubility : Polar hydroxyl group enhances aqueous solubility, whereas the 4-propylphenyl group in the target compound likely increases lipophilicity.

- Stability : Requires storage at 2–8°C due to hygroscopicity, suggesting higher reactivity than the target compound.

(2-Aminophenyl)(morpholino)methanone

- Structure: Features an amino group on the phenyl ring.

Thermal and Crystallographic Properties

- Thermal Stability: Morpholino-containing compounds like di(1H-tetrazol-5-yl) methanone oxime decompose at 247.6–288.7°C . The target compound’s stability may be lower due to fewer hydrogen bonds (H-bonds) compared to tetrazole-based analogs.

- Crystallinity: Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone forms an oil , whereas cyclopentyl(1-indol-3-yl)methanone crystallizes with steric hindrance altering spectroscopic profiles . The target compound’s crystallization behavior remains speculative but may resemble orthorhombic systems (e.g., density ~1.675 g/cm³ in ).

Spectroscopic Features

- NMR: Cyclopentyl/cyclohexyl-indole methanones lack specific peaks due to steric hindrance . The target compound’s 4-propylphenyl group may produce distinct δ 7.0–8.0 ppm aromatic signals and δ 0.5–1.5 ppm alkyl protons.

- Mass Spectrometry : HRMS data for analogs (e.g., ) suggest molecular ion peaks consistent with calculated masses (e.g., [M+H]+ ~318 for the target compound).

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.